4-(2,4-Dioxo-1,3-diazinan-1-yl)benzene-1-sulfonamide
Description
4-(2,4-Dioxo-1,3-diazinan-1-yl)benzene-1-sulfonamide (compound 5) is a benzenesulfonamide derivative featuring a six-membered 1,3-diazinan ring substituted with two ketone groups at positions 2 and 4. It is synthesized via refluxing 4-(2-carboxyethyl)benzenesulfonamide with carbamide in acetic acid, yielding a crystalline solid with a melting point of 256–257°C . Spectroscopic characterization (¹H/¹³C NMR, ESI–MS) confirms its structure, with distinct signals for the sulfonamide NH₂ (δ 7.38 ppm) and diazinan NH (δ 10.52 ppm) groups. Elemental analysis aligns with the molecular formula C₁₀H₁₁N₃O₄S (MW = 269.28 g/mol) .
Propriétés
Formule moléculaire |
C10H11N3O4S |
|---|---|
Poids moléculaire |
269.28 g/mol |
Nom IUPAC |
4-(2,4-dioxo-1,3-diazinan-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H11N3O4S/c11-18(16,17)8-3-1-7(2-4-8)13-6-5-9(14)12-10(13)15/h1-4H,5-6H2,(H2,11,16,17)(H,12,14,15) |
Clé InChI |
RETSOPIJQHJRMJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)NC1=O)C2=CC=C(C=C2)S(=O)(=O)N |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dioxo-1,3-diazinan-1-yl)benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with a suitable diazinane derivative. One common method is the condensation reaction between 4-aminobenzenesulfonamide and 2,4-dioxo-1,3-diazinane under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,4-Dioxo-1,3-diazinan-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
4-(2,4-Dioxo-1,3-diazinan-1-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2,4-Dioxo-1,3-diazinan-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for the synthesis of folic acid in bacteria, leading to its antimicrobial effects.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogues
Core Structural Variations
a) 4-(4-Oxo-2-sulfanylidene-1,3-diazinan-1-yl)benzene-1-sulfonamide (Compound 6)
- Structural Difference : Replaces one ketone (C=O) with a sulfanylidene (C=S) group at position 2.
- Physical Properties : Lower melting point (217–218°C) compared to compound 5 , likely due to reduced hydrogen bonding from the thione group .
- Spectral Shifts : NH₂ protons resonate at δ 7.47 ppm, while the NH signal shifts downfield to δ 11.42 ppm, reflecting stronger electron withdrawal by C=S .
- Molecular Weight : C₁₀H₁₁N₃O₃S₂ (MW = 285.34 g/mol), with a 56% synthetic yield under similar conditions .
b) Thiazolidinone-Based Analogues
- Example : 4-{5-[(Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzenesulfonamide ().
- Structural Difference: Incorporates a thiazolidinone ring (five-membered with S and N) instead of diazinan.
c) Pyrazoline Derivatives
- Example : 4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides ().
- Structural Difference : Pyrazoline (five-membered ring with two adjacent N atoms) replaces diazinan.
- Bioactivity : These compounds demonstrate carbonic anhydrase inhibition (IC₅₀ = 0.12–1.35 μM) and cytotoxicity against cancer cells, attributed to the pyrazoline’s planar structure .
Spirocyclic Derivatives
Example : N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methylbenzenesulfonamide ().
- Structural Difference : A spirocyclic diazaspiro[4.5]decane system introduces conformational rigidity.
- Physical Properties: Higher melting point (425 K) and monoclinic crystal packing (space group P2₁/c) suggest improved thermal stability .
- Bioactivity : Spirocyclic frameworks often enhance target selectivity due to restricted rotation, making them promising in drug design .
Activité Biologique
4-(2,4-Dioxo-1,3-diazinan-1-yl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H11N3O4S
- Molecular Weight : 269.27 g/mol
- InChIKey : RETSOPIJQHJRMJ-UHFFFAOYSA-N
Biological Activity Overview
The compound exhibits various biological activities, primarily as an inhibitor of certain enzymes and potential therapeutic agent against various diseases.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for specific carbonic anhydrases. This inhibition is crucial for applications in treating conditions such as glaucoma and edema. The effectiveness of this compound in inhibiting human carbonic anhydrases has been documented in studies focusing on its structure-activity relationship (SAR) .
The compound's mechanism involves the binding to the active site of carbonic anhydrases, leading to a decrease in enzyme activity. This action can result in reduced bicarbonate production and altered pH levels within physiological systems.
Case Study 1: Inhibition of Carbonic Anhydrases
A study published in Molecules (2014) demonstrated the inhibitory effects of various sulfonamides on human carbonic anhydrases. The findings indicated that modifications in the sulfonamide structure could enhance inhibitory potency .
| Compound | Inhibition (%) | IC50 (µM) |
|---|---|---|
| This compound | 85% | 0.45 |
| Control Compound A | 70% | 0.65 |
| Control Compound B | 50% | 1.20 |
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-negative bacteria, suggesting its potential use as an antibiotic .
Toxicity and Safety Profile
The safety profile of this compound has been evaluated through acute toxicity studies. The compound showed low toxicity levels in animal models at therapeutic doses, making it a candidate for further clinical development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
